![molecular formula C8H6O2S2 B596650 噻吩并[3,4-b]噻吩-2-羧酸 CAS No. 14630-08-1](/img/structure/B596650.png)

噻吩并[3,4-b]噻吩-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

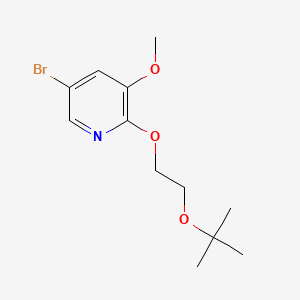

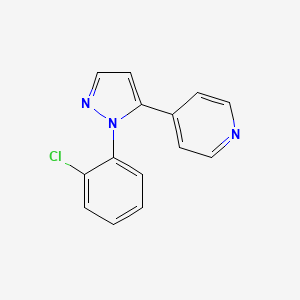

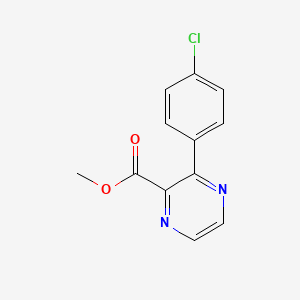

Thieno[3,4-b]thiophene-2-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of two thiophene rings. This compound is known for its unique electronic properties, making it a valuable building block in the field of organic electronics and materials science. The presence of a carboxylic acid group enhances its reactivity and allows for further functionalization, making it a versatile compound in various chemical applications.

科学研究应用

Thieno[3,4-b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

作用机制

Target of Action

Thieno[3,4-b]thiophene-2-carboxylic acid has been identified as an agonist of GPR35 , a G protein-coupled receptor. GPR35 is involved in various physiological processes, including immune response and pain perception .

Mode of Action

As a gpr35 agonist, it is believed to bind to this receptor, triggering a series of intracellular events . The compound’s interaction with its target may result in changes in cell signaling pathways, potentially influencing various physiological processes .

Biochemical Pathways

Given its role as a gpr35 agonist, it is likely to influence pathways associated with this receptor

Result of Action

The molecular and cellular effects of Thieno[3,4-b]thiophene-2-carboxylic acid’s action are likely to be diverse, given its role as a GPR35 agonist . These effects could potentially include alterations in cell signaling, immune response modulation, and changes in pain perception .

Action Environment

The action, efficacy, and stability of Thieno[3,4-b]thiophene-2-carboxylic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature for optimal stability . Other factors, such as pH and the presence of other substances, could also potentially influence the compound’s action.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,4-b]thiophene-2-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as starting materials. These compounds undergo cyclization in the presence of formic acid or triethyl orthoformate to yield thieno[3,4-b]thiophene derivatives . Another approach involves the use of β-keto amides, which are cyclized using pyrrolidine in toluene with calcium chloride as a desiccant .

Industrial Production Methods

Industrial production of thieno[3,4-b]thiophene-2-carboxylic acid may involve large-scale synthesis methods such as catalytic vapour-phase reactions. For example, a catalytic vapour-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at high temperatures (around 550°C) can be employed to produce thieno[3,4-b]thiophene derivatives .

化学反应分析

Types of Reactions

Thieno[3,4-b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated thieno[3,4-b]thiophene derivatives.

相似化合物的比较

Thieno[3,4-b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:

Thieno[3,2-b]thiophene: Another regioisomer with different electronic properties and reactivity.

Thieno[2,3-b]thiophene: Known for its use in organic electronics and optoelectronic devices.

Thieno[3,4-c]thiophene: Features a different ring fusion pattern, leading to unique chemical and physical properties.

Each of these compounds has its own set of applications and advantages, but thieno[3,4-b]thiophene-2-carboxylic acid stands out due to its versatility and the ease with which it can be functionalized.

属性

IUPAC Name |

thieno[2,3-c]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O2S2/c8-7(9)5-1-4-2-10-3-6(4)11-5/h1-3H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBPOIZFVYLFEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=CSC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14630-08-1 |

Source

|

| Record name | thieno[3,4-b]thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What do we know about the structural characteristics of Thieno[3,4-b]thiophene-2-carboxylic acid?

A: Thieno[3,4-b]thiophene-2-carboxylic acid is a bicyclic heterocyclic compound. While its exact molecular weight can vary slightly depending on the specific isotopes present, it is generally around 200 g/mol. Spectroscopic studies, including those using AM1 and MNDO methods, suggest that the molecule prefers a planar conformation, although rotation around the C7-C9 bond (connecting the carboxylic acid group) is possible with a relatively low energy barrier []. This flexibility could be important for its interaction with other molecules and in device applications.

Q2: How does Thieno[3,4-b]thiophene-2-carboxylic acid behave in terms of material compatibility and stability?

A: This compound can be incorporated into polymers and its stability seems promising. For example, poly(thieno[3,4-b]thiophene-2-carboxylic acid) has been investigated as a potential polymer dye for dye-sensitized solar cells []. Additionally, derivatives of this acid, such as those containing ter(ethylene oxide) (TEO) pendants, have demonstrated enhanced performance in organic bulk heterojunction solar cells []. The TEO modification improved the self-assembly and nanoscale morphology of the active layer, leading to better stability and increased power conversion efficiency in devices []. These examples highlight the potential of Thieno[3,4-b]thiophene-2-carboxylic acid and its derivatives in materials science, particularly for applications in organic electronics.

Q3: Have there been any computational studies on Thieno[3,4-b]thiophene-2-carboxylic acid?

A: Absolutely. Computational chemistry methods like AM1 and MNDO have been instrumental in understanding the conformational preferences of this molecule []. These methods have revealed that while the molecule prefers a planar conformation, the carboxylic acid substituent can rotate relatively freely. This information is crucial for predicting its interactions with other molecules and for designing new derivatives with tailored properties. Further computational studies could explore the electronic properties of this compound and its derivatives, providing valuable insights for optimizing their performance in electronic devices.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B596573.png)